molecular formula C14H15N3O3 B13878433 Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate

Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate

Cat. No.: B13878433
M. Wt: 273.29 g/mol
InChI Key: XAHHTTXJAIYCLX-UHFFFAOYSA-N
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Description

Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the desired carbamate . The reaction conditions are typically mild, and the yields are generally good to high.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly techniques to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridinyl ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl ring can interact with enzyme active sites, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-pyridin-2-yl carbamates
  • N-quinolin-2-yl carbamates
  • N-isoquinolin-1-yl carbamates

Uniqueness

Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical reactivity and potential biological activity. Compared to other similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

phenyl N-[6-(2-hydroxyethylamino)pyridin-3-yl]carbamate

InChI

InChI=1S/C14H15N3O3/c18-9-8-15-13-7-6-11(10-16-13)17-14(19)20-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2,(H,15,16)(H,17,19)

InChI Key

XAHHTTXJAIYCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)NCCO

Origin of Product

United States

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